4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Structural Classification and Nomenclature
The compound this compound belongs to a specialized class of heterocyclic compounds that incorporates two distinct ring systems connected through a methylene bridge. The systematic nomenclature reflects the hierarchical organization of its structural components, with the piperidine ring serving as the parent structure and the phenyl-substituted oxadiazole moiety functioning as a substituent at the 4-position. The International Union of Pure and Applied Chemistry naming convention assigns this compound the identifier this compound, emphasizing the connectivity pattern between the two heterocyclic systems.
The structural classification places this compound within the broader category of piperidine derivatives, which constitute a significant portion of pharmaceutical compounds due to their favorable pharmacokinetic properties. Simultaneously, the presence of the 1,2,4-oxadiazole ring classifies it among oxadiazole-containing compounds, which have gained prominence in medicinal chemistry for their bioisosteric relationship with ester and amide functionalities. The phenyl group attached to the oxadiazole ring provides additional aromatic character and potential for π-π stacking interactions, commonly observed in protein-ligand binding scenarios.
The molecular architecture demonstrates several key structural features that contribute to its unique properties. The piperidine ring adopts a chair conformation, providing conformational flexibility while maintaining structural stability. The 1,2,4-oxadiazole ring exhibits planar geometry with delocalized electron density, contributing to the compound's overall electronic properties. The methylene linker between these systems allows for rotational freedom, enabling the molecule to adopt various conformations depending on the binding environment or crystal packing arrangements.
Historical Context in Heterocyclic Chemistry
The historical development of this compound reflects the convergence of two significant chapters in heterocyclic chemistry. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, was initially obtained through the degradation of piperine using nitric acid. This early discovery established piperidine as one of the fundamental building blocks in organic chemistry, leading to its widespread incorporation into pharmaceutical compounds due to its favorable biological properties and synthetic accessibility.
The 1,2,4-oxadiazole component has an equally rich historical background, with its first synthesis accomplished by Tiemann and Krüger in 1884. Originally classified as azoxime or furo[ab1]diazole, this heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s revealed its unique reactivity patterns. The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, culminating in the development of Oxolamine, the first commercial drug containing the 1,2,4-oxadiazole ring, which was introduced as a cough suppressant in the 1960s.
The synthetic methodology for creating compounds like this compound evolved significantly during the late twentieth and early twenty-first centuries. Traditional approaches relied on the cyclization of amidoximes with carboxylic acid derivatives, a method that often suffered from low yields and harsh reaction conditions. Modern synthetic strategies have incorporated more efficient methodologies, including one-pot procedures employing Vilsmeier reagents and mechanochemical approaches that eliminate the need for volatile organic solvents.
The development of piperidine synthesis has paralleled advances in catalytic hydrogenation technology. Industrial production methods evolved from the early sodium-ethanol reduction protocols to modern molybdenum disulfide-catalyzed hydrogenation of pyridine, providing access to large quantities of piperidine for pharmaceutical applications. Recent advances in asymmetric synthesis have enabled the preparation of chiral piperidine derivatives through sophisticated catalytic systems, expanding the structural diversity available for drug discovery programs.
Significance in Medicinal and Material Chemistry
The significance of this compound in medicinal chemistry stems from the synergistic properties conferred by its dual heterocyclic architecture. The 1,2,4-oxadiazole moiety demonstrates remarkable bioisosteric equivalence with ester and amide functionalities, providing enhanced metabolic stability while maintaining essential binding interactions with biological targets. This characteristic makes oxadiazole-containing compounds particularly valuable in drug design scenarios where hydrolytic instability of traditional functional groups presents challenges.
Research investigations have revealed that 1,2,4-oxadiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties. The heterocycle demonstrates inhibitory potency against multiple enzyme systems, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and various kinases. Additionally, these compounds show affinity for diverse receptor systems, including sigma receptors, orexin receptors, and estradiol receptors, highlighting their potential for addressing multiple therapeutic targets.
The piperidine component contributes significantly to the pharmacological profile through its well-established role in medicinal chemistry. Piperidine-containing compounds constitute a substantial portion of approved pharmaceuticals, with recent advances demonstrating their utility in treating conditions ranging from neurological disorders to infectious diseases. The six-membered saturated ring provides optimal balance between conformational flexibility and structural rigidity, facilitating favorable protein-ligand interactions while maintaining acceptable pharmacokinetic properties.
Material science applications of oxadiazole-containing compounds have expanded dramatically in recent years, particularly in the development of organic light-emitting diodes and liquid crystal displays. The electron-deficient nature of the oxadiazole ring makes it an excellent electron-transport material, while its thermal stability and luminescent properties contribute to device longevity and performance. Compounds containing the 1,2,4-oxadiazole motif have been successfully incorporated into polymeric materials for advanced optoelectronic applications, demonstrating their versatility beyond traditional pharmaceutical uses.
The compound's significance extends to its role as a synthetic intermediate for more complex molecular architectures. The presence of both nitrogen-containing heterocycles provides multiple sites for further functionalization, enabling the construction of elaborate molecular frameworks for specialized applications. Recent synthetic methodologies have demonstrated the feasibility of incorporating additional pharmacophoric elements while maintaining the core structural integrity of the piperidine-oxadiazole framework.
Properties
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSWYRGMFOBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with a phenyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit notable antibacterial properties. A study synthesized various oxadiazole derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives had moderate to strong antibacterial activity, suggesting that 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could be explored for developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, derivatives of piperidine have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The oxadiazole moiety enhances the binding affinity of these compounds to the enzyme, making them potential candidates for treating cognitive disorders .
Anti-inflammatory Effects
Studies have suggested that oxadiazole derivatives can also possess anti-inflammatory properties. The incorporation of the piperidine structure may enhance these effects by modulating pathways involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases .
Anticancer Activity
Research indicates that compounds with oxadiazole rings have exhibited anticancer properties against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. The specific activity of this compound against cancer cells warrants further investigation through in vitro and in vivo studies .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s oxadiazole moiety is known to interact with acetylcholine receptors, which can affect neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Structural Variation : Methoxymethyl group at the oxadiazole 5-position.
- Key Properties : The methoxymethyl substituent introduces hydrophilicity, improving aqueous solubility compared to the phenyl analog. This modification is advantageous for pharmacokinetic optimization in drug design .
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine
- Structural Variation : Thienyl (thiophene) group replaces phenyl at the oxadiazole 3-position.
- This variant may exhibit distinct redox behavior compared to the phenyl analog .
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structural Variation : Fluorophenyl group at the oxadiazole 3-position, with an additional 4-ethylbenzoyl moiety.
- Key Properties : The electron-withdrawing fluorine atom increases metabolic stability and polarity, while the ethylbenzoyl group may enhance target affinity. Molecular weight: 393.45 g/mol .
Piperidine Ring Modifications
Morpholine Derivatives
- Example : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
- Key Properties : Replacement of piperidine with morpholine introduces an oxygen atom, increasing solubility and altering hydrogen-bonding capacity. Such derivatives are explored in diabetes management for improved bioavailability .
Pyridinone Hybrids
- Example : 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
Salt Forms and Functional Additions
Hydrochloride Salts
- Example : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
- Key Properties : Salt formation improves crystallinity and aqueous solubility, critical for formulation and in vitro assays. This form is widely used in biochemical probe synthesis .
Phenoxy-Methyl Derivatives
- Example: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride.
- Key Properties: Phenoxy groups modulate lipophilicity, balancing membrane permeability and solubility. Fluorine substitution further enhances metabolic stability .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a derivative of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 279.77 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety.
Anticancer Properties
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit promising anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that derivatives showed IC50 values ranging from to against different tumor types including ovarian and renal cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 1 | OVXF 899 | 2.76 | High |
| Compound 2 | PXF 1752 | 9.27 | Moderate |
| SL44 | HCCLM3 | 3.1 | High |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of mitochondrial homeostasis. For example, compounds acting as agonists for human caseinolytic protease P (HsClpP) have been shown to promote mitochondrial degradation pathways leading to cancer cell death .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have also been evaluated for their antimicrobial properties. Studies have indicated that they possess significant antibacterial and antifungal activities. The broad-spectrum efficacy against various pathogens makes them suitable candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity
| Compound | Activity Type | Pathogen Tested | Result |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Effective |
| Compound B | Antifungal | C. albicans | Effective |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Hepatocellular Carcinoma (HCC) :
- Antimicrobial Screening :
Q & A
Q. How can the compound’s therapeutic potential be evaluated against neurodegenerative targets?
- Research Framework :
- Target Selection : Focus on acetylcholinesterase (AChE) or NMDA receptors, given piperidine’s neuropharmacological relevance .
- In Silico Screening : Use SwissADME to predict blood-brain barrier permeability and toxicity profiles .
- In Vivo Models : Test cognitive improvement in transgenic Alzheimer’s mice using Morris water maze assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
